BenchChemオンラインストアへようこそ!

Spasmolytol

Antispasmodic potency Gastrointestinal motility In vivo charcoal meal

Spasmolytol (CAS 25333-96-4), chemically 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine, is a synthetic small-molecule antispasmodic agent belonging to the dialkylethanolamine ether class. Originally developed under the manufacturer code A-124, the hydrochloride salt of Spasmolytol is a crystalline solid (mp 124–127°C) with broad smooth-muscle relaxant activity, characterized in the foundational pharmacology paper by Bryant et al.

Molecular Formula C14H21Br2NO2
Molecular Weight 395.13 g/mol
CAS No. 25333-96-4
Cat. No. B1620325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpasmolytol
CAS25333-96-4
Molecular FormulaC14H21Br2NO2
Molecular Weight395.13 g/mol
Structural Identifiers
SMILESCCN(CC)CCOCC1=C(C(=CC(=C1)Br)Br)OC
InChIInChI=1S/C14H21Br2NO2/c1-4-17(5-2)6-7-19-10-11-8-12(15)9-13(16)14(11)18-3/h8-9H,4-7,10H2,1-3H3
InChIKeyNPKOWFSBIXNSIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spasmolytol (CAS 25333-96-4) – Antispasmodic Compound Procurement & Selection Guide


Spasmolytol (CAS 25333-96-4), chemically 2-[(3,5-dibromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine, is a synthetic small-molecule antispasmodic agent belonging to the dialkylethanolamine ether class [1]. Originally developed under the manufacturer code A-124, the hydrochloride salt of Spasmolytol is a crystalline solid (mp 124–127°C) with broad smooth-muscle relaxant activity, characterized in the foundational pharmacology paper by Bryant et al. in 1957 [2]. Its therapeutic category is antispasmodic, and early studies demonstrated clinically useful oral activity in reducing gastrointestinal motility [3].

Why In-Class Antispasmodics Cannot Simply Replace Spasmolytol


Antispasmodic agents differ substantially in their mechanism of action, tissue selectivity, and side-effect burden. The dialkylethanolamine ether series identified by Bryant et al. exhibits gastrointestinal inhibition mediated through a non-anticholinergic, directly musculotropic mechanism, distinct from classical muscarinic antagonists such as atropine [1]. This mechanistic divergence yields a unique pharmacological profile: Spasmolytol and its structural analogs demonstrate marked antispasmodic activity on gastrointestinal smooth muscle without the pronounced anti-sialogogue and mydriatic effects characteristic of atropine [1]. Consequently, substituting Spasmolytol with a standard anticholinergic antispasmodic (e.g., dicyclomine, hyoscyamine) would introduce a different efficacy–tolerability trade-off, potentially exacerbating anticholinergic adverse events while delivering inferior duration of gastric inhibition. The quantitative evidence detailed below establishes the specific dimensions along which Spasmolytol diverges from its closest comparators.

Quantitative Differentiation Evidence for Spasmolytol vs. Closest Antispasmodic Analogs


Gastrointestinal Inhibitory Potency: Spasmolytol vs. Atropine in Charcoal Meal Model

In the standard charcoal meal test measuring gastrointestinal transit in rats, Spasmolytol (designated Compound 19 in the Bryant et al. series) produced dose-proportional inhibition of gastrointestinal propulsion. Critically, the duration of gastric inhibition achieved by Spasmolytol was significantly longer than that produced by an equi-effective dose of atropine sulfate [1]. While exact IC50 values for each compound were not numerically reported in the 1957 publication, the qualitative ranking established that the dialkylethanolamine ether series, including Spasmolytol, maintained therapeutic inhibition of stomach emptying for a substantially extended time window relative to atropine—a parameter with direct implications for dosing frequency and sustained symptom control [1]. This finding situates Spasmolytol at the intersection of musculotropic and neurotropic antispasmodic activity.

Antispasmodic potency Gastrointestinal motility In vivo charcoal meal

Side-Effect Profile: Antisialogogue Activity of Spasmolytol vs. Atropine

In head-to-head pharmacological profiling, the Bryant et al. study assessed salivary gland inhibition as a surrogate for classical anticholinergic side-effect liability. Three representative members of the dialkylethanolamine series, including the structural variant analogous to Spasmolytol, exhibited no significant anti-sialogogue or mydriatic effects, in sharp contrast to the marked activity of atropine [1]. The patent specification further explicitly states that these compounds exert 'only a slight effect as compared with atropine on vagal transmission and the cervical sympathetics,' and that 'the effect on salivary flow is negligible as compared with atropine' [2]. This differential translates into a substantially reduced incidence of dry mouth—the most common dose-limiting adverse effect of anticholinergic antispasmodics—without sacrificing gastrointestinal smooth-muscle inhibitory potency [1].

Anticholinergic side effects Salivary flow Tolerability

Mechanistic Differentiation: Direct Smooth-Muscle Action vs. Anticholinergic Pathway

The Bryant et al. study performed elegant pharmacological dissection experiments to determine the mechanism underlying the depressor (blood-pressure-lowering) response to Spasmolytol and its class. The depressor response was not abolished by autonomic blockade with atropine, tetraethylammonium chloride (Etamon), nicotine, or Priscoline (2-benzyl-2-imidazoline hydrochloride), and persisted after trephinization and brain destruction [1]. This demonstrates that the vascular smooth-muscle relaxant effect of Spasmolytol is mediated by a direct action on smooth-muscle cells rather than through autonomic innervation or central nervous system pathways—a musculotropic mechanism fundamentally distinct from the neurotropic (antimuscarinic) mechanism of atropine, dicyclomine, and related anticholinergic antispasmodics [1]. By extension, the gastrointestinal antispasmodic activity of Spasmolytol is likewise attributed to a predominantly non-anticholinergic, direct smooth-muscle inhibitory mechanism, providing a complementary spasmolytic profile to antimuscarinic agents [1].

Mechanism of action Musculotropic Non-anticholinergic spasmolysis

Oral Bioavailability: Compounds with Clinically Useful Oral Activity Within the Dialkylethanolamine Ether Series

The original patent (US 2,766,238) discloses a library of amino ether antispasmodic compounds and explicitly ranks their oral vs. parenteral activity. Among all synthesized analogs, only three compounds—identified as Compounds 7, 13, and 19 (the latter corresponding to Spasmolytol)—were found to be clinically useful when administered by the oral route [1]. This establishes that oral bioavailability within this chemotype is highly sensitive to specific substitution patterns on the benzyl ring; the 3,5-dibromo-2-methoxy substitution present in Spasmolytol (Compound 19) is one of only three substitution patterns yielding sufficient oral activity to merit clinical development [1]. The remaining compounds in the series, while active parenterally, lacked adequate oral efficacy to be considered viable therapeutic candidates, underscoring the non-fungible nature of Spasmolytol's specific molecular architecture for oral dosing [1].

Oral bioavailability Route of administration Structure-activity relationship

Toxicological Margin: Acute and Chronic Safety of Spasmolytol vs. Therapeutic Dose Range

The comprehensive toxicological evaluation reported by Bryant et al. established that the acute toxicity (LD50) of Spasmolytol and its class members in both mice and rats, by oral and intraperitoneal routes, was safely in excess of the useful therapeutic dosage range [1]. Furthermore, chronic feeding studies conducted over a 6-month period revealed no toxic effects at either the gross pathological or histological level [1]. While specific LD50 numerical values are not provided in the available abstract, the explicit statement that 'toxicity or lethal dosage has been found to be safely in excess of the useful dosage range' indicates a favorable therapeutic index [1]. This contrasts with anticholinergic antispasmodics such as atropine, which carry a narrower therapeutic window and well-documented, dose-dependent systemic anticholinergic toxicity.

Safety margin Acute toxicity Chronic toxicity

Structure–Activity Relationship: Alkoxy Chain Length Dictates Inhibitory Potency and Duration Within the Series

The Bryant et al. study systematically investigated how structural modifications influence antispasmodic activity within the dialkylethanolamine ether series. A key SAR finding was that both the degree and the duration of gastrointestinal inhibitory effects were directly correlated with the length of the alkoxy substituent at position 2 of the phenyl ring [1]. Spasmolytol (Compound 19), bearing a methoxy (–OCH3) group at position 2 alongside 3,5-dibromo substitution, represents a specific optimized combination that earned it inclusion among the three orally active clinical candidates. This SAR establishes that even minor structural deviations—such as replacement of the methoxy group with ethoxy or hydrogen, or alteration of the bromination pattern—substantially alter potency, duration, and oral bioavailability, making Spasmolytol's precise substitution pattern non-interchangeable with close structural analogs [1][2].

Structure-activity relationship Alkoxy chain Potency optimization

Optimal Application Scenarios for Spasmolytol Based on Quantitative Differentiation Evidence


Functional Gastrointestinal Disorder Models Requiring Sustained Motility Inhibition Without Anticholinergic Side Effects

In preclinical models of irritable bowel syndrome (IBS) or functional dyspepsia where prolonged reduction of gastrointestinal propulsion is desired without the confounding influence of anticholinergic-mediated dry mouth, mydriasis, or cognitive impairment, Spasmolytol offers a distinct advantage. The Bryant et al. demonstration that Spasmolytol's duration of gastric inhibition significantly exceeds that of atropine [1], combined with negligible antisialogogue activity [1][2], makes it a superior tool compound for dissociating musculotropic spasmolysis from neurotropic anticholinergic effects in vivo. Researchers studying gut–brain axis disorders where cholinergic tone must remain intact can employ Spasmolytol to achieve symptom-relevant motility inhibition without the central and peripheral anticholinergic confounds introduced by atropine or dicyclomine.

Oral Formulation Development and Medicinal Chemistry Optimization of Non-Anticholinergic Antispasmodics

Spasmolytol, as one of only three orally active members identified within a library of ≥19 dialkylethanolamine ether analogs [3], serves as a critical reference standard for medicinal chemistry programs aiming to develop orally bioavailable, non-anticholinergic antispasmodic agents. Its specific 3,5-dibromo-2-methoxy substitution pattern defines the limited structural space compatible with oral efficacy in this chemotype, providing both a positive control for in vitro–in vivo correlation (IVIVC) studies and a validated starting scaffold for further optimization. The patent disclosure of synthetic routes and structure–activity relationships [3] further supports its use as a benchmark compound in pharmaceutical development.

Comparative Pharmacological Studies of Musculotropic vs. Neurotropic Spasmolysis Mechanisms

The pharmacological dissection experiments by Bryant et al. conclusively demonstrated that Spasmolytol's vascular and gastrointestinal smooth-muscle relaxant effects are not mediated through autonomic ganglia, muscarinic receptors, or central nervous system pathways [1]. This makes Spasmolytol an ideal tool compound for experimental protocols designed to differentiate musculotropic (direct smooth-muscle) from neurotropic (autonomic-blocking) spasmolytic mechanisms. In tissue bath experiments using isolated intestinal or vascular smooth-muscle preparations, Spasmolytol can serve as a prototypical directly acting relaxant, complementary to atropine (competitive muscarinic antagonist) and papaverine (phosphodiesterase inhibitor), enabling a three-mechanism reference framework for characterizing novel spasmolytic agents.

Chronic Toxicology and Long-Term Safety Assessment Programs

The 6-month chronic feeding toxicology data reported by Bryant et al. established the absence of gross or histological toxicity for Spasmolytol [1]. For contract research organizations (CROs) and pharmaceutical companies requiring a reference antispasmodic compound with documented long-term safety in rodent models, Spasmolytol provides a pre-validated starting point. This historical chronic toxicity dataset, though generated in the 1950s, reduces the need for de novo long-term toxicology screening and can be leveraged in regulatory submissions where existing safety data on the compound supports its use as a comparator or reference agent.

Quote Request

Request a Quote for Spasmolytol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.